4-Amino-2,2-dimethylbutanoic acid hydrochloride
Overview
Description
4-Amino-2,2-dimethylbutanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of butanoic acid, characterized by the presence of an amino group at the fourth position and two methyl groups at the second position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethylbutanoic acid hydrochloride typically involves the reaction of 4-amino-2,2-dimethylbutanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Material: 4-Amino-2,2-dimethylbutanoic acid.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product with a purity of over 97% .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2-dimethylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Amino-2,2-dimethylbutanoic acid hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Amino-2,2-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can modulate enzyme activity and participate in metabolic pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminobutyric acid hydrochloride: Similar structure but with a dimethylamino group instead of an amino group.
4-Amino-2-methylbutanoic acid hydrochloride: Similar structure but with only one methyl group at the second position.
Uniqueness
4-Amino-2,2-dimethylbutanoic acid hydrochloride is unique due to the presence of two methyl groups at the second position, which imparts distinct steric and electronic properties. This makes it a valuable compound in research and industrial applications, offering different reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
4-amino-2,2-dimethylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3-4-7)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYVPNQCVJSPPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153039-15-7 | |
Record name | 4-amino-2,2-dimethylbutanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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